methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate
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Overview
Description
The compound appears to contain a 1,2,3-triazole ring, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom and other non-carbon atoms . The 1,2,3-triazole ring is known for its stability and unique reactivity, which makes it a common component in many pharmaceuticals and synthetic compounds .
Molecular Structure Analysis
The 1,2,3-triazole ring is a planar, aromatic, and polar structure. It has the ability to participate in various types of bonding and interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions .Chemical Reactions Analysis
1,2,3-Triazoles are known to undergo a variety of chemical reactions, including N-alkylation, N-arylation, and various types of cycloaddition reactions .Scientific Research Applications
Anticancer Activity
Triazoles exhibit promising anticancer properties. Several drugs containing triazole scaffolds have been developed and validated. For instance:
- Itraconazole , commonly used as an antifungal, has demonstrated potential as an anticancer agent .
- Fluconazole , another antifungal drug, also possesses anticancer activity .
- Voriconazole , used clinically for fungal infections, shows promise in cancer treatment .
Antiviral Applications
Triazoles have been investigated for their antiviral propertiesRibavirin , a broad-spectrum antiviral drug, contains a triazole ring and is used in hepatitis treatment .
Antibacterial Effects
Certain triazole derivatives exhibit antibacterial activity. Researchers have explored their potential in combating bacterial infections .
Chemical Biology and Enzyme Binding
The unique structure of triazoles allows them to form non-covalent bonds with enzymes and receptors. This property makes them valuable in chemical biology and drug discovery .
Supramolecular Chemistry and Materials Science
Triazoles play a role in supramolecular chemistry and materials science. Their rigidity, stability, and ability to bind with enzymes make them an inspiration for medicinal chemists .
Fluorescent Imaging and Bioconjugation
Researchers have explored triazoles for applications in fluorescent imaging and bioconjugation. Their versatility and compatibility with biological systems make them attractive candidates for labeling and tracking molecules .
Mechanism of Action
Target of Action
The primary targets of the compound “methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate” are currently unknown. This compound is a derivative of the 1,2,3-triazole family
Mode of Action
It is known that 1,2,3-triazoles, the core structure of this compound, can interact with biological targets through various mechanisms, including hydrogen bonding and π-π stacking .
Biochemical Pathways
It is known that 1,2,3-triazoles can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
It is known that 1,2,3-triazoles can have various effects at the molecular and cellular level depending on their specific targets .
Action Environment
The action, efficacy, and stability of “methyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate” can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules .
Future Directions
properties
IUPAC Name |
methyl 4-[[(1-methyltriazole-4-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-16-8-10(14-15-16)11(18)13-7-9-3-5-17(6-4-9)12(19)20-2/h8-9H,3-7H2,1-2H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBELKCJGPPGICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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